molecular formula C5H7BrO2 B14067318 3-Bromopropenyl acetate

3-Bromopropenyl acetate

Cat. No.: B14067318
M. Wt: 179.01 g/mol
InChI Key: JJPZBCGMCATWNR-UHFFFAOYSA-N
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Preparation Methods

3-Bromopropenyl acetate can be synthesized through several methods. One common synthetic route involves the addition of acyl halides to acrolein, followed by bromination. This method provides a straightforward approach to obtaining the compound with high yields . Another method involves the use of Grignard reagents in the presence of copper catalysts to achieve high enantioselectivity and yields .

Chemical Reactions Analysis

Scientific Research Applications

3-Bromopropenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromopropenyl acetate involves its reactivity as a masked homoenolate nucleophile. In the presence of metal catalysts, it can add to aldehydes and ketones to form homoaldol adducts. The molecular targets and pathways involved in these reactions include the formation of organometallic intermediates and subsequent addition to carbonyl compounds .

Comparison with Similar Compounds

3-Bromopropenyl acetate can be compared with other similar compounds such as:

    3-Chloropropenyl acetate: Similar in structure but with chlorine instead of bromine.

    3-Iodopropenyl acetate: Contains iodine, which can lead to different reactivity and properties.

    Allylic acetates: These compounds share the allylic acetate functional group but differ in the halogen substituent.

The uniqueness of this compound lies in its specific reactivity and the ability to form highly functionalized products under mild conditions .

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

3-bromoprop-1-enyl acetate

InChI

InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3

InChI Key

JJPZBCGMCATWNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CCBr

Origin of Product

United States

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